molecular formula C11H13NO2 B1449752 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 1823883-36-8

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B1449752
CAS No.: 1823883-36-8
M. Wt: 191.23 g/mol
InChI Key: FGGWGBMZIWMATJ-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound with the empirical formula C11H13NO2 . It is a derivative of tetrahydroquinoline, a class of compounds that are heterocyclic with four nitrogen atoms .


Molecular Structure Analysis

The molecular weight of this compound is 191.23 . The compound’s structure includes a tetrahydroquinoline ring with a carboxylic acid group at the 8-position and a methyl group at the 5-position .

Scientific Research Applications

Synthesis and Molecular Structure

Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, related to 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, were synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of these compounds was established by X-ray structural analysis, providing insights into their molecular and crystal structures (Rudenko et al., 2013).

Colorimetric Reagent for Ruthenium

5-Aminoquinoline-8-carboxylic acid, a derivative of this compound, was synthesized and used as a colorimetric reagent for ruthenium detection. This compound showed potential in quantitative determination and analysis of ruthenium in various solutions (Breckenridge & Singer, 1947).

Antibiotic Discovery

A tetrahydroquinoline derivative named helquinoline, similar to this compound, was identified as a new antibiotic. Isolated from Janibacter limosus, this compound exhibited significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Diastereoselective Synthesis

A diastereoselective synthesis method was developed for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, showcasing the potential of similar compounds in synthetic chemistry (Bunce et al., 2001).

NMDA Receptor Antagonism

Trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from compounds similar to this compound, have been synthesized and tested for antagonist activity at the glycine site of the NMDA receptor, indicating potential applications in neuroscience and pharmacology (Leeson et al., 1992).

Peptide Synthesis

The synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, similar to this compound, was explored. The absolute configurations of these compounds were determined, highlighting their significance in the field of peptide chemistry (Paradisi & Romeo, 1977).

Safety and Hazards

While specific safety data for 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is not available, related compounds have been classified as potentially hazardous. They may cause skin and eye irritation, and may be harmful if ingested or inhaled .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules to exert its effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGWGBMZIWMATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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